3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one
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Overview
Description
3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzothiazole moiety attached to a chromen-4-one core, which is further substituted with hydroxy, isopropyl, and methyl groups. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in the disruption of essential biochemical processes, leading to the death of the pathogen .
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that DprE1 is a key enzyme in this pathway . Inhibition of this pathway disrupts the formation of the mycobacterial cell wall, impairing the bacterium’s ability to survive and proliferate .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial death . This is due to the inhibition of the DprE1 enzyme, which plays a crucial role in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorescence intensity of benzothiazole derivatives decreases with an increase in temperature and shifts towards a shorter wavelength . This could potentially impact the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . The benzothiazole ring in the compound is known to interact with various biomolecules, influencing their function and activity
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one is complex and involves several interactions at the molecular level . The compound is known to exert its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are ongoing to determine the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
The compound is known to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, where a benzaldehyde derivative is reacted with a β-keto ester in the presence of a base to form the chromen-4-one skeleton.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced chromen-4-one derivatives.
Substitution: Introduction of various functional groups at different positions on the chromen-4-one core.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural complexity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one has been studied for its potential biological activities. It has shown promise as an anti-inflammatory and antioxidant agent.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of various diseases. Its anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science.
Comparison with Similar Compounds
3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
Benzothiazole-based anti-tubercular compounds
N-(benzo[d]thiazol-2-yl)-2-[(phenyl(2-(piperidin-1-yl)ethylamino)] benzamides
Uniqueness: 3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-isopropyl-8-methyl-4H-chromen-4-one stands out due to its unique combination of functional groups and structural features. Its hydroxyl, isopropyl, and methyl groups contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-methyl-2-propan-2-ylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-10(2)18-16(20-21-13-6-4-5-7-15(13)25-20)17(23)12-8-9-14(22)11(3)19(12)24-18/h4-10,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMWWRWHPMCQBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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